2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
Brand Name: Vulcanchem
CAS No.: 1780038-31-4
VCID: VC11603440
InChI: InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

CAS No.: 1780038-31-4

Cat. No.: VC11603440

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

Purity: 93

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine - 1780038-31-4

Specification

CAS No. 1780038-31-4
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
Standard InChI InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3
Standard InChI Key ACWICNAJFFNHEF-UHFFFAOYSA-N
Canonical SMILES CC1(CNC1C2=CC(=C(C=C2)OC)OC)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₁₃H₁₉NO₂, corresponds to a bicyclic structure comprising an azetidine ring (a four-membered saturated nitrogen heterocycle) fused with a 3,4-dimethoxyphenyl group. Key structural features include:

  • Azetidine Core: The 3,3-dimethyl substitution on the azetidine ring introduces steric hindrance, likely influencing reactivity and conformational stability .

  • Aromatic Substituent: The 3,4-dimethoxyphenyl group contributes electron-donating methoxy groups at the meta and para positions, enhancing aromatic π-electron density and potential for intermolecular interactions .

The SMILES notation CC1(CNC1C2=CC(=C(C=C2)OC)OC)C and InChIKey ACWICNAJFFNHEF-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺222.14887149.6
[M+Na]⁺244.13081157.9
[M+NH₄]⁺239.17541154.9
[M-H]⁻220.13431149.4

These CCS values suggest moderate polarity, aligning with the compound’s mixed aliphatic-aromatic nature . The dimethylazetidine core likely reduces solubility in aqueous media compared to purely aromatic analogs, a hypothesis supported by the absence of solubility data in public databases .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

While no direct synthesis methods for 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine are documented, plausible routes can be inferred from related compounds:

  • Ring-Closing Strategies:

    • Intramolecular Nucleophilic Substitution: A dihalogenated precursor (e.g., 1,3-dibromo-2-(3,4-dimethoxyphenyl)propane) could undergo cyclization with ammonia or a primary amine to form the azetidine ring .

    • Reductive Amination: Condensation of a β-keto ester derivative with a dimethylamine followed by reduction could yield the saturated azetidine structure .

  • Aromatic Functionalization:

    • The 3,4-dimethoxyphenyl group may be introduced via Ullmann coupling or nucleophilic aromatic substitution using veratrole (1,2-dimethoxybenzene) as a starting material .

Lessons from Patent Literature

A Chinese patent (CN104672105B) detailing the synthesis of L-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate highlights the utility of veratone (3,4-dimethoxyacetophenone) as a precursor . While this compound differs in its nitrile and amino substituents, its synthesis employs ammonia and ammonium chloride under pressurized conditions—a methodology potentially adaptable to azetidine formation through modified reaction parameters .

Spectroscopic Characterization (Predicted)

Infrared (IR) and Raman Signatures

  • IR Spectroscopy:

    • N-H Stretch: Expected at ~3300 cm⁻¹ (axial conformation of the azetidine ring) .

    • C-O-C Asymmetric Stretch: Peaks near 1250 cm⁻¹ from methoxy groups .

  • Raman Spectroscopy:

    • Aromatic C-C vibrations (~1600 cm⁻¹) and methoxy symmetric stretches (~2830 cm⁻¹) would dominate the spectrum .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 6.7–7.1 ppm (doublets for H-2 and H-6 of the phenyl ring) .

    • Methoxy groups: δ 3.8–3.9 ppm (singlets) .

    • Azetidine CH₂: δ 2.5–3.0 ppm (multiplet) .

  • ¹³C NMR:

    • Azetidine quaternary carbon: δ 70–75 ppm .

    • Methoxy carbons: δ 56–57 ppm .

Challenges and Future Research Directions

Knowledge Gaps

  • Synthetic Accessibility: No reported yields or optimized protocols exist for this compound.

  • Biological Activity: In silico predictions (e.g., molecular docking) are needed to identify target proteins.

Recommendations

  • Exploratory Synthesis: Adapt methodologies from CN104672105B, substituting propionitrile intermediates with azetidine precursors .

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and tautomeric stability .

  • Collaborative Screening: Partner with academic labs to assess bioactivity in antimicrobial or anticancer assays.

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